Copper titanium trioxide

Descripción general

Descripción

Copper titanium trioxide is an inorganic compound that combines copper, titanium, and oxygen It is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity

Mecanismo De Acción

Target of Action

Copper titanium trioxide, also known as copper;oxygen(2-);titanium(4+), is a compound that has been found to have several targets of action. One of its primary targets is in the field of photovoltaic devices, where it forms p–n junctions . These junctions are crucial for the conversion of light into electricity, making this compound a promising material for solar cells .

Mode of Action

The mode of action of this compound involves its interaction with light. When light strikes the compound, it excites electrons, creating electron-hole pairs. These pairs are crucial for the conversion of light into electricity in photovoltaic devices . Additionally, this compound nanoparticles have been found to exhibit antimicrobial properties, potentially through the generation of reactive oxygen species .

Biochemical Pathways

For instance, metallic nanoparticles like this compound can interact with microbial cells, leading to the development of resistance in both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

It is known that the size and structure of nanoparticles can influence their bioavailability and distribution within the body .

Result of Action

The result of this compound’s action can vary depending on its application. In photovoltaic devices, the compound’s interaction with light leads to the generation of electricity . In a biological context, this compound nanoparticles can exhibit antimicrobial properties, potentially leading to the death of microbial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in photovoltaic applications, the efficiency of light conversion can be affected by the intensity and wavelength of the incident light . In a biological context, the antimicrobial action of this compound nanoparticles can be influenced by factors such as pH and ion concentrations .

Análisis Bioquímico

Biochemical Properties

Copper titanium trioxide interacts with various enzymes, proteins, and other biomolecules. For instance, copper is known to interact with enzymes such as galactose oxidase and phenoxazinone synthase .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. Copper, one of the components of this compound, can generate free radicals and increase oxidative stress when present in excess, which can have various effects on cell function .

Molecular Mechanism

Copper, a component of this compound, is known to participate in various reactions as either a recipient or a donor of electrons . The specific mechanisms by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched .

Temporal Effects in Laboratory Settings

Current research is focused on understanding these aspects of this compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are still being investigated. Current research suggests that copper, a component of this compound, can have toxic effects at high doses .

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to the presence of copper, which is known to participate in numerous biochemical reactions . The specific metabolic pathways that this compound is involved in, including any interactions with enzymes or cofactors, are still being researched .

Transport and Distribution

Copper, a component of this compound, is known to be transported and distributed via various mechanisms .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being researched. Current research suggests that copper, a component of this compound, can be localized in various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper titanium trioxide can be synthesized through various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. One common method involves the reaction of copper(II) acetate with titanium(IV) isopropoxide in the presence of trifluoroacetic acid and tetrahydrofuran. This reaction forms a hexanuclear copper-titanium complex, which can be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method due to its simplicity, cost-effectiveness, and ability to produce high-purity materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the desired oxide .

Análisis De Reacciones Químicas

Types of Reactions: Copper titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. For instance, it can participate in the selective photocatalytic reduction of carbon dioxide to carbon monoxide, where copper nanoparticles on titanium dioxide act as the active sites .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures.

Reduction: It can be reduced using hydrogen gas or other reducing agents under controlled conditions.

Photocatalysis: In the presence of light, this compound can catalyze the reduction of carbon dioxide, with water or methanol often used as sacrificial agents.

Major Products:

Oxidation: Copper(II) oxide and titanium dioxide.

Reduction: Metallic copper and titanium suboxides.

Photocatalysis: Carbon monoxide and water.

Aplicaciones Científicas De Investigación

Copper titanium trioxide has a wide range of applications in scientific research:

Biology: Its biocompatibility makes it suitable for use in biosensors and medical implants.

Medicine: this compound is explored for its potential in drug delivery systems and antimicrobial coatings.

Comparación Con Compuestos Similares

Copper titanium trioxide can be compared with other metal oxides such as:

Titanium dioxide (TiO2): Known for its photocatalytic properties, titanium dioxide is widely used in environmental and energy applications. This compound offers enhanced catalytic activity due to the presence of copper.

Copper oxide (CuO): Copper oxide is used in catalysis and electronics. The combination with titanium enhances its thermal stability and catalytic efficiency.

Calcium copper titanium oxide (CaCu3Ti4O12): This compound is known for its high dielectric constant and is used in electronic applications.

Propiedades

IUPAC Name |

copper;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVKEARWFTMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

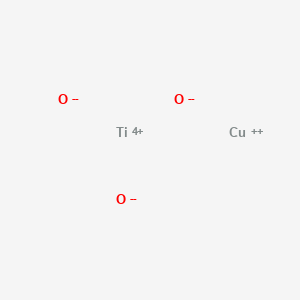

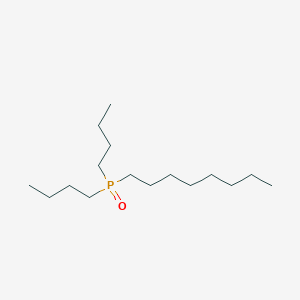

[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923264 | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12019-08-8 | |

| Record name | Copper titanium oxide (CuTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)